



### Quantitative Chrome Azurol S (CAS) Assay for Aerobactin Detection

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Application Note and Protocol

### Introduction

**Aerobactin** is a hydroxamate-type siderophore produced by various pathogenic bacteria, including strains of Escherichia coli and Klebsiella pneumoniae, to acquire iron, an essential nutrient, from the host environment.[1] The ability to produce **aerobactin** is often associated with increased virulence.[2][3] The Chrome Azurol S (CAS) assay is a widely used, universal, and rapid method for detecting and quantifying siderophores.[4][5] This colorimetric assay is based on the competition for iron between the siderophore and the strong iron chelator, Chrome Azurol S. In the absence of siderophores, the CAS dye forms a stable, blue-colored complex with ferric iron (Fe³+) and a detergent, typically hexadecyltrimethylammonium bromide (HDTMA).[6] When a sample containing **aerobactin** is introduced, the **aerobactin**, with its high affinity for iron, sequesters the Fe³+ from the CAS-iron complex. This causes a color change from blue to orange/yellow, which can be measured spectrophotometrically at 630 nm.[4][7] The decrease in absorbance at this wavelength is proportional to the amount of siderophore present in the sample.

This document provides a detailed protocol for the quantitative determination of **aerobactin** using the liquid CAS assay. It is intended for researchers, scientists, and drug development professionals working on bacterial pathogenesis and antimicrobial strategies.

### **Principle of the CAS Assay**



The quantitative CAS assay operates on the principle of competitive iron binding. The CAS reagent is a ternary complex of Chrome Azurol S, Fe<sup>3+</sup>, and HDTMA, which exhibits a strong blue color with a maximum absorbance at 630 nm. Siderophores, such as **aerobactin**, are powerful iron chelators that can remove the iron from this dye complex. This disruption of the complex leads to a color change, and the reduction in absorbance at 630 nm is directly proportional to the concentration of the siderophore.

# **Experimental Protocols Materials and Reagents**

Glassware Preparation: All glassware must be rendered iron-free by soaking in 6 M HCl overnight and then rinsing thoroughly with deionized water.[6]

#### **Reagent Preparation:**

- CAS Solution (2 mM): Dissolve 0.121 g of Chrome Azurol S in 100 mL of deionized water.[8]
- HDTMA Solution (10 mM): Dissolve 0.364 g of hexadecyltrimethylammonium bromide in 100 mL of deionized water.[9]
- Iron (III) Solution (1 mM FeCl₃ in 10 mM HCl): Dissolve 0.027 g of FeCl₃·6H₂O in 10 mL of 10 mM HCl.[6] Prepare this solution fresh.
- Piperazine Buffer (pH 5.6): Dissolve 4.307 g of piperazine in 30 mL of deionized water.
   Adjust the pH to 5.6 by adding concentrated HCl (approximately 6.75 mL). The pH is critical for the assay's sensitivity.[8]
- Shuttle Solution (0.2 M 5-Sulfosalicylic acid): Dissolve 5.44 g of 5-Sulfosalicylic acid dihydrate in 100 mL of deionized water. Store this solution in a dark bottle.[8]

### **Preparation of CAS Assay Solution**

- In a clean glass flask, mix 7.5 mL of the 2 mM CAS solution with 1.5 mL of the 1 mM FeCl<sub>3</sub> solution.[8]
- In a separate 100 mL mixing cylinder, add 6 mL of the 10 mM HDTMA solution to 50 mL of deionized water.[8]



- While stirring, slowly add the CAS/iron mixture to the HDTMA solution in the mixing cylinder.
   [8]
- Add the piperazine buffer to the mixture and bring the final volume up to 100 mL with deionized water.[8] The final solution should be a clear, dark blue color. This solution is stable for at least one month when stored in a plastic bottle at room temperature.

### **Sample Preparation**

- Grow bacterial cultures in an iron-limited minimal medium to induce siderophore production.
- Harvest the culture supernatant by centrifuging at 10,000 x g for 15 minutes to pellet the bacterial cells.
- Filter-sterilize the supernatant through a 0.22 μm filter to remove any remaining bacteria.

### **Quantitative Assay Procedure**

- In a microcentrifuge tube, mix 0.5 mL of the culture supernatant with 0.5 mL of the CAS assay solution.[8]
- Add 10 μL of the shuttle solution (5-sulfosalicylic acid) to the mixture and mix well.[8] The shuttle solution facilitates the transfer of iron from the CAS complex to the siderophore.
- Incubate the reaction mixture at room temperature for a few minutes to allow for color development.[8]
- Measure the absorbance of the solution at 630 nm using a spectrophotometer. Use a mixture
  of 0.5 mL of the uninoculated culture medium and 0.5 mL of the CAS assay solution as the
  reference (blank).

### **Calculation of Siderophore Units**

The quantity of siderophore is often expressed as a percentage of siderophore units relative to a reference. The calculation is as follows:

% Siderophore Units = [ (Ar - As) / Ar ] \* 100



#### Where:

- Ar = Absorbance of the reference (CAS assay solution + uninoculated medium) at 630 nm.
- As = Absorbance of the sample (CAS assay solution + culture supernatant) at 630 nm.

For absolute quantification, a standard curve can be generated using a purified siderophore of known concentration (e.g., deferoxamine mesylate as a standard hydroxamate siderophore).

### **Data Presentation**

The following tables provide representative data from a quantitative CAS assay comparing **aerobactin** production in a wild-type bacterial strain versus a mutant strain deficient in **aerobactin** synthesis (ΔiucA).

Table 1: Standard Curve Data for Deferoxamine Mesylate

Deferoxamine (μg/mL)	Absorbance at 630 nm
0	1.250
1.5	1.150
3.1	1.045
6.25	0.890
12.5	0.650
25	0.380
50	0.150
100	0.050

Table 2: Quantification of Aerobactin in Bacterial Supernatants



Bacterial Strain	Culture Condition	Absorbance at 630 nm (As)	% Siderophore Units	Aerobactin Conc. (µg/mL)*
Wild-Type	Iron-limited medium	0.450	64.0	28.5
ΔiucA Mutant	Iron-limited medium	1.180	5.6	2.5
Wild-Type	Iron-rich medium	1.210	3.2	1.4

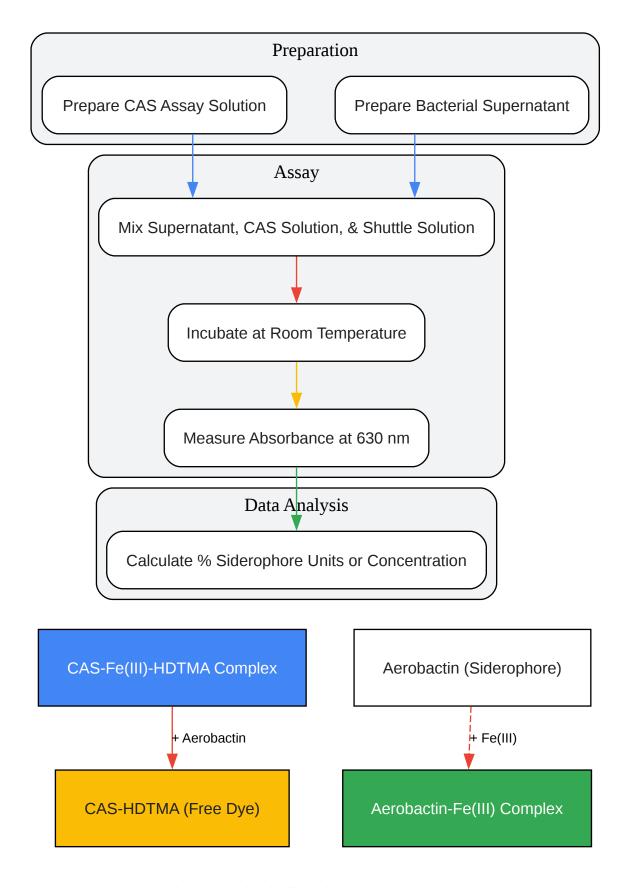
<sup>\*</sup>Concentration determined from the standard curve.

## Visualization

### **Experimental Workflow**

The following diagram illustrates the workflow for the quantitative CAS assay for **aerobactin** detection.





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